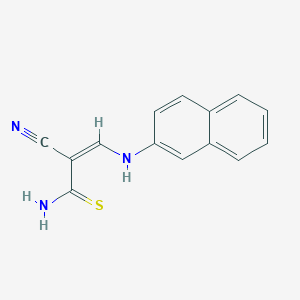
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide is an organic compound that features a cyano group, a naphthylamine moiety, and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide typically involves the reaction of naphthylamine with a suitable cyano-containing precursor under specific conditions. One common method involves the condensation of naphthylamine with a cyanoacrylamide derivative in the presence of a base, followed by thionation to introduce the thioamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The naphthylamine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthylamine moiety.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the naphthylamine moiety can participate in π-π interactions with aromatic residues in proteins. The thioamide group may also play a role in binding to metal ions or forming hydrogen bonds, thereby influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-cyano-3-(phenylamino)prop-2-enethioamide: Similar structure but with a phenyl group instead of a naphthyl group.
(2Z)-2-cyano-3-(pyridin-2-ylamino)prop-2-enethioamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide is unique due to the presence of the naphthylamine moiety, which can enhance its ability to interact with biological targets through π-π stacking interactions. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-8-12(14(16)18)9-17-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9,17H,(H2,16,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDANHPFVDLMRQZ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
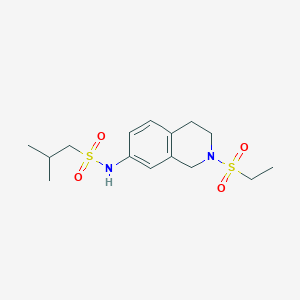
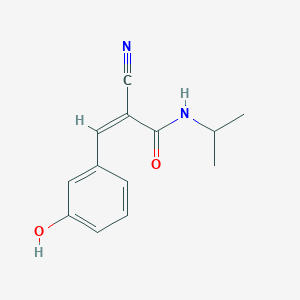
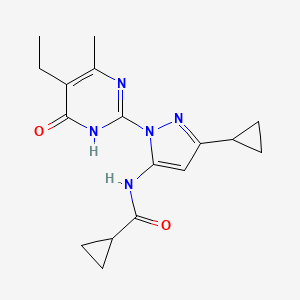
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)
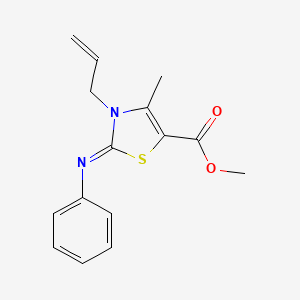
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)

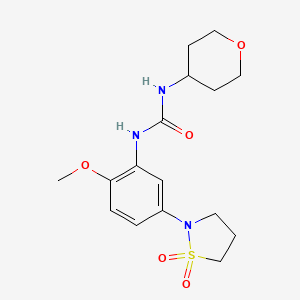
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)
![Ethyl 4-(2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamido)benzoate](/img/structure/B2546224.png)
![[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2546226.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)
